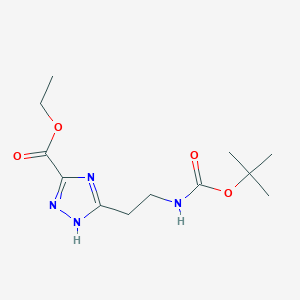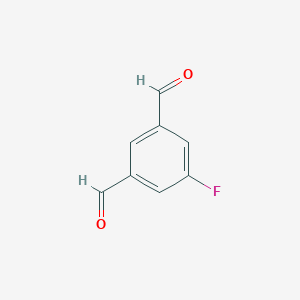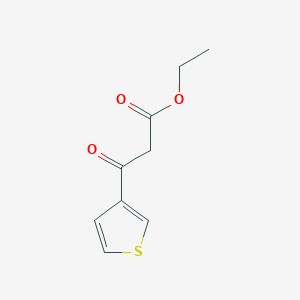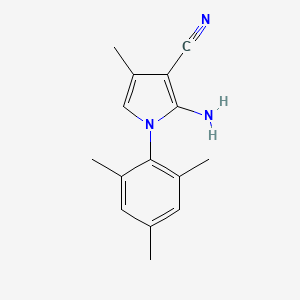![molecular formula C14H14O B1313248 2-[(1,1'-Biphenyl)-3-yl]ethanol CAS No. 71912-71-5](/img/structure/B1313248.png)
2-[(1,1'-Biphenyl)-3-yl]ethanol
Overview
Description
“2-[(1,1’-Biphenyl)-3-yl]ethanol” is a chemical compound with the molecular formula C14H14O . It has a molecular weight of 198.26 . It is typically used for research and development purposes .
Physical And Chemical Properties Analysis
“2-[(1,1’-Biphenyl)-3-yl]ethanol” is a solid substance . More detailed physical and chemical properties were not found in the available resources.Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Research on 2-[(1,1'-Biphenyl)-3-yl]ethanol has led to the synthesis and characterization of novel compounds. For instance, Baskar and Subramanian (2011) synthesized biphenyl-based acrylate and methacrylate, demonstrating their solubility, color, absorbance, and fluorescence properties in various solvents like benzene and ethanol. These novel compounds are synthesized from biphenyl in three steps and characterized using techniques such as IR and NMR spectroscopy, highlighting their potential in fluorescence studies and material science applications (R. Baskar & K. Subramanian, 2011).
Applications in Polymer Chemistry
In the field of polymer chemistry, 2-(pyridin-2-yl)ethanol has been identified as an effective protecting group for methacrylic acid, which can be selectively removed after polymerization. This discovery by Elladiou and Patrickios (2012) opens up new avenues for polymer synthesis, allowing for the creation of homopolymers and diblock copolymers with potential applications in various industrial and biomedical fields (Marios Elladiou & C. S. Patrickios, 2012).
Enantioresolution and Biological Activity
Further research into the enantioresolution of phenylethanolic-azole compounds has revealed their role as heme oxygenase-1 (HO-1) inhibitors. Ianni et al. (2020) developed HPLC methods for the semipreparative enantioresolution of specific inhibitors, highlighting the potential of these compounds in therapeutic applications, particularly in targeting HO-1 for cancer treatment and other diseases (F. Ianni et al., 2020).
Crystal Structure Analysis
The crystal structure analysis of compounds related to 2-[(1,1'-Biphenyl)-3-yl]ethanol, such as PNU-97018, an angiotensin II receptor antagonist, has provided insights into their molecular conformation, hydrogen bonding, and crystal packing. These studies by Ishii et al. (2002) contribute to a deeper understanding of the physical and chemical properties of these compounds, which is crucial for drug design and development (H. Ishii et al., 2002).
Safety and Hazards
“2-[(1,1’-Biphenyl)-3-yl]ethanol” is classified as having acute toxicity, whether through oral intake, dermal contact, or inhalation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust, mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
2-(3-phenylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c15-10-9-12-5-4-8-14(11-12)13-6-2-1-3-7-13/h1-8,11,15H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPMBRCHCNZTDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443707 | |
| Record name | 2-(3-biphenylyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,1'-Biphenyl)-3-yl]ethanol | |
CAS RN |
71912-71-5 | |
| Record name | 2-(3-biphenylyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(1,1'-biphenyl)-3-yl]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1313167.png)




![6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1313181.png)


![2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1313187.png)
![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1313192.png)
![7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1313193.png)

